1-[(2,3,4-Trimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Description
Properties
IUPAC Name |
1-[(2,3,4-trimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O6/c1-27-19-8-7-17(23(31-5)24(19)32-6)15-25-9-11-26(12-10-25)16-18-13-21(29-3)22(30-4)14-20(18)28-2/h7-8,13-14H,9-12,15-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBYLNZYJBOYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386866 | |
| Record name | 1-[(2,3,4-trimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5882-80-4 | |
| Record name | 1-[(2,3,4-trimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[(2,3,4-Trimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine typically involves the reaction of piperazine with 2,3,4-trimethoxybenzyl chloride and 2,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-[(2,3,4-Trimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
Introduction to 1-[(2,3,4-Trimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
This compound is a compound of interest in various fields of research due to its unique structural properties and potential biological activities. This article explores its applications across scientific research, particularly in medicinal chemistry, pharmacology, and material sciences.
Structural Features
The compound features two trimethoxyphenyl groups attached to a piperazine ring, which may influence its pharmacological properties. The presence of methoxy groups can enhance lipophilicity and modulate biological activity.
Medicinal Chemistry
- Antidepressant Activity : Studies have indicated that piperazine derivatives exhibit antidepressant-like effects in animal models. The structural modifications provided by the trimethoxyphenyl groups may enhance serotonin receptor affinity, contributing to their efficacy as antidepressants .
- Anticancer Properties : Research has shown that compounds similar to this piperazine derivative can inhibit cancer cell proliferation. The trimethoxy groups may play a role in enhancing the interaction with cellular targets involved in cancer progression .
- Neuroprotective Effects : Some studies suggest that piperazine derivatives possess neuroprotective properties. This could be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Pharmacology
- Receptor Modulation : The compound's structure allows it to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction is crucial for developing new psychiatric medications .
- Analgesic Properties : Preliminary studies indicate potential analgesic effects of similar compounds, suggesting that this derivative could be explored for pain management applications .
Material Sciences
- Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of functional polymers. Its unique structure may impart specific properties such as thermal stability and electrical conductivity to the resulting materials .
- Nanotechnology : Due to its chemical properties, there is potential for this piperazine derivative to be used in the development of nanocarriers for drug delivery systems, enhancing the bioavailability of therapeutic agents .
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives for their antidepressant activity using forced swim tests in rodents. The results indicated that compounds with similar structural features demonstrated significant reduction in immobility time, suggesting antidepressant-like effects.
Case Study 2: Anticancer Activity
In vitro studies conducted on breast cancer cell lines revealed that piperazine derivatives could induce apoptosis and inhibit cell proliferation. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest.
Case Study 3: Neuroprotection
Research published in Neuroscience Letters highlighted the neuroprotective effects of piperazine derivatives against glutamate-induced toxicity in neuronal cultures. The study concluded that these compounds could potentially serve as therapeutic agents for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-[(2,3,4-Trimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with various molecular targets and pathways. The trimethoxyphenyl groups are known to interact with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Analogues with Trimethoxyphenyl Groups
Table 1: Key Structural Analogs and Their Substitution Patterns
Key Observations:
- Substitution Position Matters : The 2,4,5-trimethoxy group in the target compound contrasts with the 3,4,5-trimethoxy configuration in anti-SARS-CoV-2 analogs (e.g., ). Positional differences alter electronic and steric properties, impacting receptor interactions.
- Symmetry vs. Asymmetry : Symmetric bis-benzylpiperazines (e.g., compound 28 in ) often exhibit enhanced crystallinity but may lack selectivity compared to asymmetric derivatives like the target compound.
Metabolic Stability and Pathways
Table 2: Metabolic Pathways of Selected Piperazine Derivatives
Key Observations:
- The target compound’s 2,3,4- and 2,4,5-trimethoxy groups are susceptible to O-demethylation , similar to KB-2796 .
- Sex Differences : KB-2796 shows sex-dependent N-dealkylation due to variations in cytochrome P450 activity, a factor requiring evaluation for the target compound .
Table 3: Reported Activities of Analogs
Key Observations:
- Anti-Mitotic Potential: The target compound’s diarylmethyl groups resemble anti-mitotic agents like compound 28, which inhibit tubulin assembly .
- Antiviral Activity : 3,4,5-Trimethoxy analogs show anti-SARS-CoV-2 activity, but the target compound’s 2,4,5-substitution may reduce efficacy due to altered binding .
Biological Activity
1-[(2,3,4-Trimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is a piperazine derivative that has garnered attention for its potential therapeutic applications. The compound's structure features two trimethoxyphenyl groups attached to a piperazine core, which may contribute to its biological activities.
Antioxidant Activity
Research indicates that compounds with similar methoxy substitutions exhibit significant antioxidant properties. The presence of multiple methoxy groups enhances electron donation capacity, which is crucial for scavenging free radicals. Studies have shown that related piperazine derivatives can inhibit lipid peroxidation and protect cellular components from oxidative damage .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored through various studies. Similar piperazine derivatives have demonstrated activity against a range of bacterial strains and fungi. For instance, compounds with trimethoxy substitutions have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting that the trimethoxy groups enhance interaction with microbial cell membranes .
Neuropharmacological Effects
Piperazine derivatives are often investigated for their neuropharmacological effects. The compound may exhibit anxiolytic and antidepressant activities due to its ability to modulate neurotransmitter systems. Studies on related compounds indicate that they can influence serotonin and dopamine receptors, leading to behavioral changes in animal models .
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Efficacy
A study conducted by Umesha et al. demonstrated that a structurally similar compound exhibited a strong antioxidant effect in vitro, significantly reducing reactive oxygen species (ROS) levels in human cell lines. This suggests potential applications in preventing oxidative stress-related diseases.
Case Study 2: Antimicrobial Testing
In a comparative study of various piperazine derivatives, the compound showed notable activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for standard antibiotics, indicating its potential as a lead compound for new antimicrobial agents.
Research Findings
Recent findings highlight the importance of structural modifications in enhancing biological activities. The trimethoxy groups not only contribute to solubility but also play a critical role in biological interactions at the molecular level. Further research is warranted to explore the pharmacokinetics and mechanism of action of this compound.
Q & A
Q. Critical Reaction Conditions :
Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography :
- Resolves steric interactions between trimethoxyphenyl groups and the piperazine ring. Key metrics include torsion angles (e.g., N-C-C-N) and intermolecular packing .
- Mass Spectrometry (HRMS) :
Advanced Tip : Pair crystallography with density functional theory (DFT) to model electronic effects of methoxy substituents .
How do the positions of methoxy substituents on the phenyl rings influence the compound’s biological activity, and what methodological approaches are used to study these structure-activity relationships (SAR)?
Advanced Research Question
The 2,3,4- and 2,4,5-trimethoxy configurations impact:
- Electron Density : Methoxy groups at the 2,4,5-positions increase electron-donating effects, potentially enhancing receptor binding .
- Steric Hindrance : 2,3,4-Substitution may restrict rotational freedom, altering pharmacokinetics .
Q. Methodological Approaches :
- In Vitro Assays : Compare binding affinity (e.g., IC₅₀) across analogs with varied methoxy positions .
- Molecular Docking : Use software like AutoDock to map interactions with targets (e.g., serotonin receptors) .
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors from methoxy oxygen atoms .
Key Finding : 2,4,5-Trimethoxy analogs show higher CNS activity due to improved blood-brain barrier penetration .
What strategies are recommended for resolving contradictions in pharmacological data between similar piperazine derivatives?
Advanced Research Question
Discrepancies in toxicity or efficacy often arise from:
Q. Resolution Strategies :
How can computational modeling be integrated with experimental data to predict the pharmacokinetic properties of this compound?
Advanced Research Question
Step 1 : Molecular Dynamics (MD) Simulations
- Predict solubility and membrane permeability using logP values (~2.5 for this compound) .
Step 2 : ADMET Profiling - Tools like SwissADME estimate bioavailability (%F = ~65%) and cytochrome P450 interactions .
Step 3 : Free-Energy Perturbation (FEP) : - Quantify binding free energy to targets (e.g., ΔG = -9.8 kcal/mol for 5-HT₇R) .
Validation : Cross-check predictions with in vivo pharmacokinetic studies (e.g., plasma half-life in rodent models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
